molecular formula C9H12BFO2 B8478333 2-Fluoro-4-propylphenylboronic acid

2-Fluoro-4-propylphenylboronic acid

Cat. No.: B8478333
M. Wt: 182.00 g/mol
InChI Key: QOIWHSKYUNIFCV-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Modern Chemical Research

Organoboron compounds, characterized by a carbon-boron bond, have become indispensable tools in contemporary chemical research and industry. numberanalytics.comwikipedia.orgacs.org Their importance stems from the unique electronic structure of the boron atom, which possesses an empty p-orbital, rendering it electron-deficient and Lewis acidic. rsc.org This inherent reactivity allows organoboranes to participate in a vast array of chemical transformations. wikipedia.org

Initially brought to prominence through the Nobel Prize-winning work on hydroboration, the field of organoboron chemistry has expanded dramatically. acs.orgnih.gov These compounds are no longer just intermediates but also serve as powerful reagents and catalysts. nih.gov Their applications are diverse, spanning the synthesis of pharmaceuticals, the development of novel materials with unique optoelectronic properties, and molecular imaging. acs.orgnih.gov The versatility, stability, and generally low toxicity of many organoboron compounds further enhance their appeal as "green" reagents in synthetic chemistry. mdpi.com

Overview of Arylboronic Acids as Versatile Synthetic Intermediates

Among the various classes of organoboron compounds, arylboronic acids and their derivatives are arguably the most widely employed in organic synthesis. acs.orgnih.gov These compounds are notable for their stability as solids, ease of handling, and compatibility with a wide range of functional groups. mdpi.com Their primary role is as a key coupling partner in transition-metal-catalyzed cross-coupling reactions, most famously the Suzuki-Miyaura reaction. mdpi.comrsc.org This powerful method allows for the efficient formation of carbon-carbon (C-C) bonds, a fundamental transformation in the construction of complex organic molecules. mdpi.com

The utility of arylboronic acids extends beyond C-C bond formation to the creation of carbon-heteroatom bonds (e.g., C-O, C-N). nih.govrsc.org This enables the synthesis of a wide variety of important structural motifs, such as biaryls, phenols, and anilines. nih.govnih.gov More recently, research has uncovered new reaction pathways where arylboronic acids can act as precursors to aryl radicals, opening up novel avenues for chemical synthesis that go beyond traditional organometallic intermediates. rsc.orgrsc.org

Position of 2-Fluoro-4-propylphenylboronic Acid within Advanced Synthetic Methodologies

This compound is a specialized arylboronic acid that offers unique advantages in the synthesis of highly specific and complex target molecules. Its structure, featuring both an electron-withdrawing fluorine atom and an electron-donating alkyl (propyl) group, allows for fine-tuning of its reactivity and physical properties.

The presence of a fluorine atom at the ortho-position to the boronic acid group can significantly influence the compound's reactivity in cross-coupling reactions. acs.org Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modify the pharmacokinetic profile of drug candidates. ontosight.ai The propyl group at the para-position further modifies the electronic nature and sterics of the aromatic ring. This specific substitution pattern makes this compound a valuable building block for creating complex architectures, particularly in the fields of agrochemicals and pharmaceuticals, such as in the synthesis of potential anti-inflammatory agents. nih.govontosight.ai

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Name(2-Fluoro-4-propylphenyl)boronic acid
CAS Number442661-38-3 lookchem.com
Molecular FormulaC9H12BFO2 lookchem.com
Molecular Weight182.00 g/mol lookchem.com

The synthesis of this compound can be achieved through established organometallic procedures. A common route involves the reaction of 1-(3-fluorophenyl)propane with a strong base like sec-butyllithium, followed by trapping the resulting aryl lithium species with an electrophilic boron source such as tri-n-propyl borate (B1201080). lookchem.com This method provides reliable access to this specialized reagent for its use in further synthetic applications.

Given the utility of similar substituted phenylboronic acids, such as 2-fluoro-4-methylphenylboronic acid in Suzuki-Miyaura couplings, this compound is primarily employed as an intermediate for constructing intricate molecular frameworks where its specific electronic and steric properties are required. sigmaaldrich.com

Properties

Molecular Formula

C9H12BFO2

Molecular Weight

182.00 g/mol

IUPAC Name

(2-fluoro-4-propylphenyl)boronic acid

InChI

InChI=1S/C9H12BFO2/c1-2-3-7-4-5-8(10(12)13)9(11)6-7/h4-6,12-13H,2-3H2,1H3

InChI Key

QOIWHSKYUNIFCV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)CCC)F)(O)O

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 4 Propylphenylboronic Acid and Analogous Arylboronic Acids

Established Synthetic Routes to Arylboronic Acids

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, with several robust methods being widely employed. These foundational techniques provide reliable access to a broad spectrum of boronic acid derivatives.

Directed ortho-Metalation and Borylation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgresearchgate.net The method relies on the presence of a directing metalation group (DMG) on the aromatic ring. This DMG, typically a Lewis basic moiety, coordinates to an organolithium reagent (such as n-BuLi or t-BuLi), facilitating the deprotonation of the nearest (ortho) C-H bond. baranlab.orgharvard.edu This process generates a stabilized aryl-lithium intermediate.

The subsequent step involves quenching this intermediate with a boron electrophile, most commonly a trialkyl borate (B1201080) like triisopropyl borate (B(O-iPr)₃). nih.govorganic-chemistry.org Acidic workup then hydrolyzes the resulting boronate ester to yield the desired arylboronic acid. The DoM strategy is highly efficient and offers predictable regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution. baranlab.orgnih.gov The fluorine atom in a fluoroaromatic compound can itself act as a weak directing group, or other more powerful DMGs can be employed to ensure high regioselectivity in the synthesis of complex arylboronic acids. nih.gov

DoM Step Description Common Reagents
Metalation A Directing Metalation Group (DMG) guides a strong base to deprotonate the ortho-position.n-BuLi, s-BuLi, t-BuLi, LDA, LTMP
Borylation The resulting aryl-anion is trapped with an electrophilic boron source.Triisopropyl borate (B(O-iPr)₃), Trimethyl borate (B(OMe)₃)
Hydrolysis The boronate ester is hydrolyzed to the final boronic acid.Aqueous acid (e.g., HCl)

Hydroboration Strategies for Arylboronic Acid Synthesis

Hydroboration-oxidation is a classic method for converting alkenes into alcohols with anti-Markovnikov selectivity. youtube.commasterorganicchemistry.com A variation of this reaction can be used to synthesize certain arylboronic acids, typically starting from styrene (B11656) derivatives (vinyl arenes).

In this two-step process, a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) adds across the double bond of the styrene. masterorganicchemistry.comyoutube.com The boron atom adds to the less substituted carbon of the alkene (the terminal carbon), and a hydrogen atom adds to the more substituted carbon (the one attached to the aryl ring). This regioselectivity is a hallmark of the hydroboration reaction. masterorganicchemistry.com The resulting organoborane is not typically isolated but is instead carried forward. While oxidation with hydrogen peroxide would yield an alcohol, alternative workup procedures can lead to the boronic acid, although this is a less common primary route for arylboronic acids compared to methods like lithiation-borylation or cross-coupling. masterorganicchemistry.comyoutube.com

Optimized and Novel Synthesis Protocols for Fluorinated Phenylboronic Acid Derivatives

The unique electronic properties of fluorine necessitate specialized synthetic strategies, particularly for achieving regiocontrol and introducing other substituents onto the aromatic ring.

Strategies for Regioselective Functionalization of Fluorinated Aromatic Systems

The synthesis of fluorinated arylboronic acids, such as 2-fluoro-4-propylphenylboronic acid, requires precise control over the position of the boryl group. The fluorine substituent influences the reactivity of the aromatic ring, and its position can direct subsequent functionalization. researchgate.net

One common approach involves the Miyaura borylation, a palladium-catalyzed cross-coupling reaction. organic-chemistry.org This method uses a fluorinated aryl halide (e.g., 1-bromo-2-fluoro-4-propylbenzene) as the starting material, which reacts with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov This directly installs a boronate ester group at the position of the halogen.

Alternatively, lithiation-borylation remains a viable and powerful technique. bris.ac.uk For a substrate like 1-fluoro-3-propylbenzene, the fluorine atom can direct ortho-lithiation to the C2 position. Trapping the resulting organolithium with a borate ester affords the desired this compound after hydrolysis. The choice of base and reaction conditions is critical to favor lithiation at the desired position and avoid side reactions. harvard.eduacs.org

Methodologies for Introducing Alkyl Substituents (e.g., Propyl) on Aryl Rings

The introduction of an alkyl group, such as a propyl chain, onto the fluorinated aromatic core is a key step that can be performed before or after the borylation. Often, it is more synthetically feasible to start with an already alkylated arene.

For instance, the synthesis could begin with 3-fluoroaniline, which can be converted to 1-bromo-3-fluorobenzene (B1666201) via a Sandmeyer reaction. This bromide can then undergo a Kumada or Suzuki cross-coupling reaction with a propyl Grignard reagent or propylboronic acid, respectively, to yield 1-fluoro-3-propylbenzene. From this intermediate, ortho-lithiation directed by the fluorine atom, followed by borylation, would yield the final product.

Another established method is the Friedel-Crafts alkylation or acylation. For example, fluorobenzene (B45895) can be acylated with propanoyl chloride to give 4-fluoropropiophenone. The ketone can then be reduced to the propyl group via methods like the Wolff-Kishner or Clemmensen reduction, yielding 1-fluoro-4-propylbenzene. A subsequent halogenation at the 2-position followed by a Miyaura borylation would complete the synthesis. The synthesis of various alkyl-phenylboronic acids has been systematically studied and optimized using Grignard reagent methods, highlighting the importance of factors like temperature and reactant ratios. nih.gov

Advanced Isolation and Purification Techniques for Boronic Acids from Reaction Mixtures

Boronic acids can be challenging to purify due to their polarity and tendency to form anhydrides (boroxines). Standard silica (B1680970) gel chromatography can be problematic, often leading to decomposition or poor separation. researchgate.net Consequently, several specialized techniques have been developed.

Recrystallization: For solid boronic acids, recrystallization from appropriate solvents like water, benzene, or ethyl acetate (B1210297) can be an effective purification method. researchgate.netreddit.com

Derivatization: A highly effective strategy involves the reversible derivatization of the boronic acid.

Diethanolamine (B148213) Adducts: Boronic acids react with diethanolamine to form stable, crystalline adducts. These can be easily isolated by filtration and then hydrolyzed back to the pure boronic acid by treatment with acid. reddit.com

Trifluoroborate Salts: Conversion to the corresponding potassium aryltrifluoroborate salt (ArBF₃K) is another common technique. These salts are typically air-stable, crystalline solids that are easier to handle and purify than the free boronic acids. reddit.com The boronic acid can be regenerated if needed.

Specialized Chromatography and Extraction:

Alumina (B75360) Chromatography: Using neutral or basic alumina instead of silica gel can be advantageous for purifying boronic esters. researchgate.net

Sorbitol Extraction: This method leverages the ability of diols to complex with boronic acids. An aqueous sorbitol solution can be used to selectively extract the boronic acid from an organic layer containing non-polar impurities. reddit.com

Scavenger Resins: Polystyrene resins functionalized with diethanolamine (DEAM-PS) or catechol groups can be used to selectively bind and remove boronic acids from reaction mixtures. wordpress.com

The choice of purification method depends on the specific properties of the boronic acid and the impurities present in the crude reaction mixture.

Purification MethodPrincipleAdvantagesCommon Impurities Targeted
Recrystallization Differential solubility of the compound and impurities at different temperatures.Simple, scalable.Side products with different polarity.
Diethanolamine Adduct Formation Reversible formation of a stable, crystalline derivative.High purity, easy isolation.Unreacted starting materials, boronate esters.
Trifluoroborate Salt Formation Conversion to a stable, crystalline salt.Enhanced stability, easy handling.Boroxines, other organic impurities.
Sorbitol Extraction Complexation with a diol to increase aqueous solubility.Avoids chromatography, good for removing non-polar impurities.Unreacted organic starting materials.
Scavenger Resins Covalent binding to a solid support for easy removal.High selectivity, simplifies workup.Excess boronic acid reagent.

Reactivity and Mechanistic Investigations of 2 Fluoro 4 Propylphenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are central to a multitude of cross-coupling reactions, facilitating the formation of new bonds that are otherwise challenging to construct. The unique electronic and steric properties of 2-Fluoro-4-propylphenylboronic acid influence its behavior in these transformations.

Suzuki-Miyaura Coupling: Fundamental Principles and Broadened Scope

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. libretexts.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The presence of the ortho-fluoro substituent and the para-propyl group on the phenylboronic acid can significantly impact the kinetics and outcome of these steps.

The catalytic cycle is initiated by the oxidative addition of an organic halide (or triflate) to a palladium(0) complex. libretexts.orgyoutube.com This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate. youtube.comyoutube.com The rate and success of this step are influenced by the nature of the organic halide, the phosphine (B1218219) ligands on the palladium catalyst, and the solvent. mobt3ath.comrsc.org For instance, aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.

The choice of phosphine ligands is critical. Bulky and electron-rich phosphine ligands can accelerate the rate of oxidative addition. nih.gov These ligands stabilize the palladium(0) complex and promote the formation of the catalytically active monoligated palladium species. nih.gov

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. youtube.com The ortho-fluoro substituent in this compound can influence the rate of transmetalation. Studies on related fluorinated phenylboronic acids have shown that the presence of fluorine substituents, particularly in the ortho position, can increase the rate of transmetalation. nih.gov This is attributed to the electron-withdrawing nature of the fluorine atom, which increases the Lewis acidity of the boron atom and facilitates the formation of the boronate.

The general mechanism for transmetalation involves the reaction of the palladium(II) intermediate with the activated boronate species. This process results in the displacement of the halide or triflate from the palladium center and the formation of a new diorganopalladium(II) complex.

The newly formed biaryl product is then released, and the regenerated palladium(0) catalyst can enter another catalytic cycle.

Exploration of Diverse Catalyst Systems and Ligand Architectures in Coupling Reactions

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the catalyst system employed. Research has focused on developing and optimizing palladium-based catalysts and their associated ligands to achieve high yields and selectivity.

A variety of palladium sources can be used as precatalysts, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). mdpi.comnih.gov These precatalysts are reduced in situ to the active palladium(0) species. The choice of ligand is paramount to the success of the coupling reaction.

Phosphine ligands are the most widely used class of ligands in Suzuki-Miyaura couplings. libretexts.org The electronic and steric properties of the phosphine can be fine-tuned to optimize the catalytic activity. For challenging substrates, such as those bearing ortho substituents, bulky and electron-rich phosphine ligands are often required. For example, ligands like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and biaryl phosphines such as RuPhos have been shown to be effective. libretexts.orgclaremont.edunih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. nih.gov NHCs are strong sigma-donors and form stable complexes with palladium, often leading to highly active and robust catalysts. The use of nitrile-functionalized NHC palladium complexes has been shown to significantly increase catalytic activity in Suzuki-Miyaura reactions. nih.gov

The table below summarizes the impact of different catalyst systems on the Suzuki-Miyaura coupling of related aryl boronic acids, providing insights into potential systems for this compound.

Catalyst/LigandSubstrate 1Substrate 2SolventBaseYield (%)Reference
Pd(dppf)Cl₂Pyridine-2-sulfonyl fluoride (B91410)Phenylboronic acidDioxane/H₂OK₂CO₃89 nih.gov
Pd(OAc)₂ / Ad₂PⁿBu2,6-dichloropyridineHeptyl boronic pinacol (B44631) esterDioxane/H₂OLiOᵗBu94 nih.gov
Pd₂(dba)₃ / TTBP·HBF₄2,4-dichloropyrimidinePhenylboronic acidDioxaneNa₂CO₃23 mdpi.com
Pd(PPh₃)₄2,4-dichloropyrimidinePhenylboronic acidDioxaneNa₂CO₃70 mdpi.com

Table 1: Selected Palladium Catalyst Systems for Suzuki-Miyaura Coupling Reactions

Application and Scope of Nickel-Based Catalysts

Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium catalysts for Suzuki-Miyaura cross-coupling reactions. The application of these catalysts to substrates like this compound is of significant interest. The presence of an ortho-fluoro substituent can influence the reactivity through electronic and steric effects.

Research on nickel-catalyzed cross-coupling of arylboronic acids with various coupling partners, such as aryl halides and their derivatives, has demonstrated broad applicability. For instance, nickel-catalyzed defluorinative coupling of 2-fluoronaphtho[2,1-b]furan with m-tolylboronic acid using Ni(cod)₂ as a catalyst, PCy₃ as a ligand, and K₂CO₃ as a base at 80 °C resulted in a 75% yield of the desired product. beilstein-journals.org This highlights the capability of nickel catalysts to activate C-F bonds under certain conditions, a reaction that can be relevant to the reactivity of this compound.

The scope of nickel-catalyzed Suzuki-Miyaura couplings extends to a variety of aryl chlorides and arylboronic acids, including those with electron-donating and electron-withdrawing groups. nih.gov For example, the coupling of 4-methoxyphenylboronic acid with ortho-substituted aryl chlorides has been shown to be high yielding. nih.gov This suggests that this compound, with its para-propyl group, would be a suitable substrate for such transformations.

A range of nickel precatalysts, both well-defined and those generated in situ, have been successfully employed. nih.gov Ni(cod)₂ is a popular choice, though it requires careful handling. nih.gov Air-stable Ni(II) complexes, such as Ni(NHC)P(OR)₃Cl, have been developed as highly effective precatalysts for the cross-coupling of aryl chlorides and arylboronic acids under mild conditions. nih.govchemrxiv.org

The following table summarizes representative examples of nickel-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids structurally related to this compound, illustrating the scope and efficiency of these catalyst systems.

Arylboronic AcidCoupling PartnerNickel CatalystLigandBaseSolventYield (%)Reference
Phenylboronic acid2-Fluoronaphtho[2,1-b]furanNi(cod)₂ (10 mol%)PCy₃ (20 mol%)K₂CO₃ (2.0 equiv)Toluene96 beilstein-journals.org
3-Tolylboronic acid2-Fluoronaphtho[2,1-b]furanNi(cod)₂ (10 mol%)PCy₃ (20 mol%)K₂CO₃ (2.0 equiv)Toluene75 beilstein-journals.org
4-Methoxyphenylboronic acid4-Chloro-2-methylanilineNi(IMes)P(O-i-Pr)₃Cl (3 mol%)-K₃PO₄ (2.0 equiv)Dioxane95 nih.gov
Phenylboronic acid4-ChloroacetophenoneNi(IPr)P(O-i-Pr)₃Cl (3 mol%)-K₃PO₄ (2.0 equiv)Dioxane98 nih.gov
4-(tert-Butyl)phenylboronic acid2-FluorobenzofuranNi(cod)₂ (10 mol%)PCy₃ (20 mol%)K₂CO₃ (1.2 equiv)Toluene98 nih.gov
Influence of Ancillary Ligands (e.g., Phosphines, N-Heterocyclic Carbenes)

The choice of ancillary ligand is critical in modulating the reactivity and selectivity of nickel-catalyzed cross-coupling reactions. Both phosphine ligands and N-heterocyclic carbenes (NHCs) have been extensively studied and have shown significant effects on the outcome of reactions involving arylboronic acids.

Phosphine Ligands: Phosphine ligands, particularly bulky and electron-rich ones, are widely used in nickel-catalyzed Suzuki-Miyaura couplings. Ligands such as tricyclohexylphosphine (PCy₃) are effective in promoting the coupling of various aryl halides and their derivatives. beilstein-journals.orgnih.gov The ideal phosphine ligand for nickel-catalyzed Suzuki-Miyaura reactions must strike a balance between its ability to form both monoligated and bisligated intermediates during the catalytic cycle. nih.gov No single phosphine ligand has been found to be optimal for all substrate pairings, highlighting the importance of ligand screening for specific applications. nih.gov

A comparative study of monophosphine and bisphosphine precatalysts in nickel-catalyzed Suzuki-Miyaura coupling of aryl chlorides and arylboronic acids revealed that the catalytic outcomes are a function of the required ligation state at different steps in the catalytic cycle. nih.gov

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have gained prominence as ancillary ligands in nickel catalysis due to their strong σ-donating ability and steric bulk, which can stabilize nickel catalytic species and promote efficient catalysis. nih.gov Nickel-NHC complexes have been successfully applied to the Suzuki-Miyaura coupling of challenging substrates like aryl carbamates and pivalates. nih.gov For instance, an imidazol-2-ylidene bearing 2-adamantyl groups at its nitrogen atoms was found to generate a highly active nickel catalyst for the cross-coupling of a range of aryl carbamates with arylboronic acids and esters. nih.gov

The development of well-defined Ni(NHC) precatalysts, such as Ni(NHC)P(OR)₃Cl, has led to air-stable and highly effective systems for the Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. nih.govchemrxiv.org These catalysts have shown broad substrate scope, including the coupling of N-heterocyclic boronic acids. nih.gov

The table below presents a comparison of different ancillary ligands in nickel-catalyzed cross-coupling reactions, demonstrating their influence on reaction efficiency.

Coupling SubstratesNickel CatalystLigandBaseSolventYield (%)Reference
2-Fluoronaphtho[2,1-b]furan + m-Tolylboronic acidNi(cod)₂ (10 mol%)PCy₃ (20 mol%)K₂CO₃ (2.0 equiv)Toluene75 beilstein-journals.org
4-Chlorotoluene + Phenylboronic acidNiCl₂(dppp)dpppK₃PO₄Dioxane95 nih.gov
Naphthyl sulfamate (B1201201) + Phenylboronic acidNiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene>99 nih.gov
Aryl Carbamate + Phenylboronic acidNi(cod)₂IAd (Imidazol-2-ylidene)K₃PO₄Dioxane95 nih.gov

Impact of Base and Solvent Systems on Reaction Efficiency and Selectivity

The choice of base and solvent is another critical parameter that significantly influences the efficiency and selectivity of nickel-catalyzed cross-coupling reactions of arylboronic acids.

Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Common bases used in nickel-catalyzed couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). beilstein-journals.orgnih.gov The strength and nature of the base can affect the reaction rate and yield. For instance, in the nickel-catalyzed defluorinative arylation of 2-fluorobenzofurans, potassium phosphate (B84403) (K₃PO₄) was found to be a more effective base for electron-rich arylboronic acids, leading to a 94% yield with 4-methoxyphenylboronic acid. beilstein-journals.org In some cases, the use of an appropriate base can be crucial for the success of the reaction, especially with challenging substrates.

The following table illustrates the effect of different base and solvent systems on the outcome of nickel-catalyzed cross-coupling reactions.

Arylboronic AcidCoupling PartnerNickel Catalyst/LigandBaseSolventYield (%)Reference
m-Tolylboronic acid2-Fluoronaphtho[2,1-b]furanNi(cod)₂/PCy₃K₂CO₃Toluene75 beilstein-journals.org
4-Methoxyphenylboronic acid2-Fluoronaphtho[2,1-b]furanNi(cod)₂/PCy₃K₃PO₄Toluene94 beilstein-journals.org
Phenylboronic acidNaphthyl sulfamateNiCl₂(PCy₃)₂K₃PO₄Toluene>99 nih.gov
Phenylboronic acidNaphthyl sulfamateNiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol>99 nih.gov
2-Naphthylboronic acid2-Fluoronaphtho[2,1-b]furanNi(cod)₂/PCy₃K₃PO₄Toluene/MeOH/H₂O70 beilstein-journals.orgnii.ac.jp

Alternative Metal-Catalyzed Transformations Utilizing Arylboronic Acids

Besides the widely used Suzuki-Miyaura coupling, arylboronic acids like this compound can participate in other important metal-catalyzed transformations, primarily the Chan-Lam and Buchwald-Hartwig amination reactions.

Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds, from arylboronic acids and amines or alcohols. youtube.comwikipedia.orgalfa-chemistry.com A key advantage of this reaction is that it can often be performed under mild conditions, at room temperature, and open to the air. wikipedia.orgalfa-chemistry.com This reaction is complementary to the palladium-catalyzed Buchwald-Hartwig amination. The mechanism is believed to involve the formation of a copper(III)-aryl intermediate followed by reductive elimination. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. libretexts.orgorganic-chemistry.org While the primary substrates are aryl halides, variations of this reaction can utilize arylboronic acids. The development of sophisticated phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl groups under mild conditions. youtube.comnih.gov

Non-Catalytic Reactions Involving the Boronic Acid Functionality

The boronic acid group in this compound can undergo several non-catalytic reactions, most notably the formation of boronic esters with diols. This reaction is reversible and is fundamental to the use of boronic acids as protecting groups and in sensing applications.

The reaction between a boronic acid and a diol in aqueous solution leads to the formation of a cyclic boronic acid diol ester. researchgate.net The kinetics and equilibrium of this reaction are pH-dependent. The formation of the boronic acid diol ester generally increases with pH, reaching a maximum at a pH that is the average of the pKa of the boronic acid and the pKa of the diol. researchgate.net This reversible esterification is a key feature of boronic acid chemistry.

Strategic Applications of 2 Fluoro 4 Propylphenylboronic Acid in Complex Molecular Construction

Construction of Biaryl and Heterobiaryl Scaffolds for Chemical Synthesis

The primary application of 2-Fluoro-4-propylphenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for linking two aromatic rings to create biaryl or heterobiaryl scaffolds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

In this context, this compound acts as the organoboron partner, which is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The fluorine atom at the ortho-position and the propyl group at the para-position are incorporated into the final product, allowing for precise control over the substitution pattern and the physicochemical properties of the target molecule. The stability, ease of handling, and generally low toxicity of boronic acids contribute to the widespread adoption of this methodology.

The success of a Suzuki-Miyaura coupling is dependent on the specific reaction conditions. A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for different coupling partners.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids This table presents illustrative data for typical Suzuki-Miyaura reactions involving substituted phenylboronic acids to demonstrate the expected reactivity and conditions for this compound.

Coupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-BromoanisolePd(PPh₃)₄CsF / Ag₂ODME>90
2-BromopyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O~75-85
1-Iodo-3-nitrobenzenePd₂(dba)₃ / P(t-Bu)₃CsFDMF~90
Phenyl triflatePd(OAc)₂ / PCy₃K₃PO₄Toluene~80-95

Note: Yields are approximate and highly dependent on the specific substrates and precise reaction conditions.

Utilization in the Synthesis of Advanced Organic Intermediates and Scaffolds

Beyond the straightforward synthesis of simple biaryls, this compound is instrumental in the assembly of more complex and advanced organic intermediates. These intermediates are often precursors to highly functionalized molecules with specific biological or material properties. The presence of the ortho-fluoro and para-propyl groups on the phenyl ring is a strategic design element. The fluorine atom can act as a bioisostere for a hydrogen atom or hydroxyl group, improving metabolic stability and binding affinity, while the propyl group increases lipophilicity, which can enhance membrane permeability.

For example, this building block can be used in the synthesis of inhibitors for various enzymes or receptors where a 2-fluoro-4-propylphenyl moiety is required for optimal activity. The Suzuki-Miyaura reaction enables the efficient connection of this specific fragment to a larger, more complex molecular core. This modular approach is a cornerstone of modern medicinal chemistry, allowing for the rapid synthesis of analogues for structure-activity relationship (SAR) studies.

Table 2: Examples of Advanced Scaffolds Synthesized via Suzuki-Miyaura Coupling This table illustrates the types of complex molecular scaffolds that can be synthesized using arylboronic acids like this compound as key building blocks.

Arylboronic Acid TypeCoupling Partner ClassResulting Scaffold ClassPotential Application Area
Substituted Phenylboronic AcidHalogenated PyrimidineAryl-pyrimidineKinase Inhibitors
Substituted Phenylboronic AcidHalogenated QuinolineAryl-quinolineAntimalarial, Anticancer Agents
Substituted Phenylboronic AcidBrominated BenzofuranAryl-benzofuranAntifungal, Antimicrobial Agents
Substituted Phenylboronic AcidDihalo-benzene (double coupling)TerphenylOrganic Electronics, Liquid Crystals

Regioselective Incorporation of Fluorine into Molecular Architectures via Boronic Acid Chemistry

While this compound already contains a fluorine atom, the boronic acid functional group itself provides a powerful handle for the regioselective introduction of a second fluorine atom. Several modern synthetic methods allow for the conversion of an arylboronic acid or its corresponding ester to an aryl fluoride (B91410) in a process known as ipso-substitution (substitution at the carbon atom bearing the boron).

This transformation is particularly valuable because traditional aromatic fluorination methods often lack regioselectivity and require harsh conditions. Using a boronic acid precursor allows for the precise placement of fluorine on the aromatic ring. Advanced methods for this conversion include:

Palladium-Catalyzed Fluorination: This approach uses a palladium catalyst to facilitate the C–F bond-forming reaction from arylboronic acid derivatives. The reaction is notable for its mild conditions and tolerance of various functional groups.

Copper-Mediated Fluorination: Copper-based reagents can also mediate the conversion of arylboronate esters to aryl fluorides. Mechanistic studies suggest the involvement of a high-valent copper(III)-fluoride intermediate.

Electrophilic Fluorination: Reagents like acetyl hypofluorite (B1221730) (AcOF), generated from elemental fluorine, can react with electron-rich arylboronic acids to yield the corresponding aryl fluorides.

For this compound, applying such a reaction would result in the formation of 1,2-difluoro-4-propylbenzene. This ability to install a 1,2-difluoro substitution pattern is highly significant, as this motif is of great interest in medicinal chemistry for modulating electronic properties and metabolic stability.

Application as a Versatile Building Block in Diversified Chemical Libraries and Combinatorial Synthesis

The creation of chemical libraries containing thousands of related but structurally distinct compounds is a key strategy in drug discovery and materials science. These libraries are screened to identify compounds with desired biological or physical properties. This compound is an ideal building block for such endeavors due to its capacity for reliable, high-throughput coupling reactions.

In a combinatorial synthesis workflow, a core structure bearing a halide or triflate can be reacted in parallel with a large collection of diverse boronic acids, including this compound. Conversely, this compound can be coupled with a library of different aryl and heteroaryl halides. This modularity allows for the rapid generation of a multitude of novel compounds, each featuring the specific 2-fluoro-4-propylphenyl fragment. The distinct properties conferred by the fluoro and propyl groups are thus systematically explored across a wide chemical space, increasing the probability of discovering lead compounds with desirable characteristics. The robust and well-understood nature of the Suzuki-Miyaura coupling makes it particularly amenable to the automated and parallel synthesis techniques used in generating these libraries.

Chemical Transformations and Derivatization of 2 Fluoro 4 Propylphenylboronic Acid

Functional Group Interconversions and Modifications on the Phenyl Ring System

The aromatic core of 2-Fluoro-4-propylphenylboronic acid, featuring fluoro, propyl, and boronic acid substituents, allows for a range of functional group interconversions. The directing effects of these groups govern the regioselectivity of subsequent reactions. The boronic acid and fluorine are ortho, para-directing, while the propyl group is also an ortho, para-director.

One common transformation is the oxidation of the alkyl side-chain. The propyl group can be oxidized to a variety of functional groups under controlled conditions. For instance, oxidation with reagents like potassium permanganate (B83412) (KMnO4) or chromic acid under harsh conditions could potentially convert the propyl group to a carboxylic acid, yielding 3-borono-2-fluorobenzoic acid. Milder oxidation might yield the corresponding ketone or alcohol.

Electrophilic aromatic substitution reactions, such as nitration or further halogenation, are also feasible. However, the existing substituents present a complex directing landscape. The positions open for substitution are C3, C5, and C6. The strong ortho, para-directing influence of the fluorine at C2 and the propyl group at C4, combined with the deactivating and meta-directing nature of the boronic acid under certain conditions, would likely lead to a mixture of products.

Table 1: Potential Functional Group Interconversions on the Phenyl Ring

ReactionReagent/ConditionsPotential Product
Side-chain OxidationKMnO4, heat3-Borono-2-fluorobenzoic acid
Benzylic BrominationN-Bromosuccinimide (NBS), light/initiator2-Fluoro-4-(1-bromopropyl)phenylboronic acid
NitrationHNO3/H2SO4Mixture of nitro-substituted isomers

Modifications of the Boronic Acid Moiety for Enhanced Reactivity or Stability

The boronic acid functional group, -B(OH)₂, is central to the reactivity of the molecule, but it can be prone to dehydration and other side reactions. wikipedia.org Modifying this group can enhance stability, improve handling, and tune reactivity for specific applications like cross-coupling reactions. wikipedia.org

Boronate Esters: Boronic acids readily undergo esterification with alcohols, most commonly 1,2- or 1,3-diols, to form cyclic boronate esters. wikipedia.orgsciforum.net This reaction is an equilibrium that is typically driven to completion by removing the water formed, for example, by azeotropic distillation or using a dehydrating agent. sciforum.net The resulting esters, such as the pinacol (B44631) ester, are generally more stable, less polar, and easier to purify than the free boronic acid. They are widely used in Suzuki-Miyaura cross-coupling reactions.

Anhydrides (Boroxines): Like many boronic acids, this compound is susceptible to intermolecular dehydration, especially upon heating, to form a cyclic trimer anhydride (B1165640) known as a boroxine. wikipedia.org This process is reversible upon the addition of water.

Trifluoroborate Salts: For enhanced stability and ease of handling, boronic acids can be converted into potassium organotrifluoroborate salts (K[RBF₃]). wikipedia.org This is achieved by reacting the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). wikipedia.orgnih.gov Organotrifluoroborates are crystalline solids that are stable to air and moisture and often have better solubility in organic solvents compared to boronic acids. orgsyn.org They serve as excellent partners in palladium-catalyzed cross-coupling reactions, releasing the boronic acid in situ under the reaction conditions. wikipedia.org

Table 2: Common Derivatives of the Boronic Acid Moiety

Derivative TypeReactantTypical ConditionsProduct Name
Boronate EsterPinacolToluene, reflux with Dean-Stark trap2-(2-Fluoro-4-propylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Boronate EsterEthylene GlycolDehydrating agent (e.g., MgSO₄)2-(2-Fluoro-4-propylphenyl)-1,3,2-dioxaborolane
AnhydrideHeat/VacuumN/A2,4,6-Tris(2-fluoro-4-propylphenyl)boroxine
Trifluoroborate SaltPotassium hydrogen fluoride (KHF₂)Aqueous Methanol or CH₂Cl₂/H₂OPotassium (2-fluoro-4-propylphenyl)trifluoroborate

The derivatization of boronic acids into esters or trifluoroborate salts is a primary strategy for their protection and controlled release.

Hydrolysis of Boronate Esters: Boronate esters are generally stable but can be readily hydrolyzed back to the parent boronic acid under aqueous acidic or basic conditions. In the context of cross-coupling reactions, the slow hydrolysis of the ester during the reaction can maintain a low, steady concentration of the active boronic acid, which can help to suppress side reactions like protodeboronation or homocoupling.

Activation of Trifluoroborate Salts: Potassium organotrifluoroborates are considered a "protected" form of boronic acids. wikipedia.org They are generally unreactive on their own in cross-coupling reactions and require an activation step to release the reactive boronic acid or a related boronate species. This is typically achieved in situ through the action of a base (like a carbonate or phosphate) and water, which facilitates the hydrolysis of the trifluoroborate. wikipedia.org This controlled, in situ generation makes them highly reliable reagents.

Stimuli-Responsive Release: In fields like medicinal chemistry, boronate esters are designed as prodrugs that release a therapeutic agent in response to specific biological stimuli. For example, boronate esters designed to react with reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) can trigger the release of a parent molecule in a disease environment where ROS levels are elevated. nih.gov An ester of this compound could theoretically be designed for such a purpose.

Derivatization Methods for Advanced Analytical Characterization of Reaction Intermediates

Derivatization is a key tool for the analytical characterization of reaction intermediates, which may be unstable or difficult to detect directly.

NMR Spectroscopy: The conversion of this compound to its derivatives results in distinct changes in NMR spectra.

¹⁹F NMR: The formation of potassium (2-fluoro-4-propylphenyl)trifluoroborate would lead to a characteristic shift in the ¹⁹F NMR spectrum compared to the starting material, providing a clear method for monitoring the reaction's progress. orgsyn.org

¹¹B NMR: The boron nucleus itself is NMR-active. The broad signal for the sp²-hybridized boron in the trigonal boronic acid (typically ~28-33 ppm) shifts significantly upon conversion to a tetrahedral sp³-hybridized boronate ester or trifluoroborate salt (typically ~5-15 ppm). nih.gov

¹H and ¹³C NMR: The formation of boronate esters with diols like pinacol introduces new, characteristic signals for the methyl groups of the pinacol moiety (around 1.2-1.3 ppm in ¹H NMR). The carbon atoms attached to oxygen in the diol also show a downfield shift in the ¹³C NMR spectrum upon esterification. sciforum.net

Mass Spectrometry (MS): Derivatization can improve the volatility and ionization efficiency of the analyte for mass spectrometry. For example, converting the polar boronic acid to a less polar boronate ester can make it more amenable to analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS). The distinct mass of the derivatizing agent (e.g., pinacol) provides a clear mass shift, aiding in the identification of reaction intermediates.

Chiral Derivatization: For reactions where stereochemistry is important, chiral diols can be used to form diastereomeric boronate esters. These diastereomers can often be distinguished and quantified by chiral chromatography (HPLC or GC) or NMR spectroscopy, allowing for the determination of enantiomeric excess of chiral intermediates.

Structure Reactivity Relationships and Computational Insights for 2 Fluoro 4 Propylphenylboronic Acid

Electronic and Steric Influence of Fluoro and Propyl Substituents on Boronic Acid Reactivity

The reactivity of 2-fluoro-4-propylphenylboronic acid in various chemical transformations is intricately governed by the electronic and steric properties of its fluoro and propyl substituents. These groups exert opposing and complementary effects on the boronic acid moiety, influencing its acidity, stability, and performance in key reactions like the Suzuki-Miyaura coupling.

Inductive and Resonance Effects of Fluorine

The fluorine atom at the ortho position to the boronic acid group plays a crucial role in modulating the electronic environment of the molecule. Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and, consequently, on the boron atom, which can increase the Lewis acidity of the boronic acid. nih.gov An increase in acidity is often beneficial for various applications of boronic compounds. nih.gov

The introduction of a fluorine substituent generally increases the acidity of phenylboronic acids. nih.gov This enhanced acidity can facilitate the formation of the boronate species required for transmetalation in cross-coupling reactions. wikipedia.org

Steric Impact of the Propyl Group on Reaction Outcomes

The propyl group, situated at the para position, primarily exerts a steric influence on the reactivity of the molecule. While its electronic contribution is relatively modest (weakly electron-donating), its bulk can affect the approach of reactants and catalysts. In the context of Suzuki-Miyaura coupling, the steric hindrance of substituents on the arylboronic acid can influence reaction rates and yields. rsc.orgrsc.org

For instance, sterically demanding arylboronic acids can be challenging substrates in cross-coupling reactions. However, the development of specialized palladium-ligand systems has enabled efficient coupling of even sterically hindered partners. rsc.org The steric properties of the alkylboron nucleophile can sometimes override the electronic properties of the ligands in dictating the stereochemical outcome of the reaction. nih.gov

The interplay between the electronic effects of the fluorine atom and the steric hindrance of the propyl group ultimately dictates the specific reactivity profile of this compound in different chemical environments.

Intermolecular Interactions and Aggregation Behavior of Arylboronic Acids

Arylboronic acids are known to participate in various intermolecular interactions, leading to the formation of aggregates in both the solid state and in solution. These interactions are primarily driven by hydrogen bonding and can significantly influence the physical and chemical properties of the compounds.

Hydrogen Bonding Networks in Solid and Solution States

In the solid state, arylboronic acids frequently form hydrogen-bonded dimeric or polymeric structures. nih.govacs.org The boronic acid functional group, with its hydroxyl groups, can act as both a hydrogen bond donor and acceptor. This dual nature allows for the formation of robust hydrogen bonding networks. rsc.orgnih.gov

In solution, the extent of hydrogen bonding and aggregation is dependent on the solvent and the concentration of the boronic acid. nih.govacs.org In non-polar solvents, dimerization and oligomerization are more prevalent, while in polar, protic solvents, interactions with solvent molecules can disrupt the self-association of the boronic acid. The formation of these hydrogen-bonded structures can impact the solubility and reactivity of the boronic acid.

Dimeric and Polymeric Structures of Boronic Acids

The most common structural motif for boronic acids in the solid state is a hydrogen-bonded dimer. nih.govacs.org Computational studies on the boronic acid dimer have shown that a doubly hydrogen-bonded, planar or near-planar structure is the most stable conformation. nih.govacs.org

Beyond simple dimers, boronic acids can also form more extended polymeric structures through intermolecular hydrogen bonding. researchgate.net These supramolecular assemblies can exhibit interesting material properties. The tendency to form these higher-order structures is influenced by the nature of the substituents on the aromatic ring.

The aggregation behavior of boronic acids is an important consideration in their application, as it can affect their availability and reactivity in chemical reactions. For instance, the formation of aggregates can modulate the effective concentration of the monomeric, reactive species in solution. nih.gov

Theoretical and Computational Chemistry Studies on Boronic Acid Reactivity

Computational chemistry has become an invaluable tool for understanding the structure and reactivity of boronic acids. nih.govnumberanalytics.com Theoretical studies provide insights into reaction mechanisms, electronic properties, and the influence of substituents, complementing experimental findings.

Density Functional Theory (DFT) and other computational methods are frequently employed to investigate the mechanisms of reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling. nih.govacs.org These studies can elucidate the energetics of different reaction pathways, identify key intermediates and transition states, and explain the role of catalysts and additives. acs.orgnih.gov For example, computational analyses have been crucial in understanding the transmetalation step, a key process in the Suzuki-Miyaura reaction. nih.govacs.org

Computational models can also predict the properties of boronic acids, such as their acidity (pKa values) and their propensity for aggregation. nih.govnih.govacs.org These predictions can guide the design of new boronic acid derivatives with tailored reactivity for specific applications. While some in silico models have shown limitations in predicting certain properties like mutagenicity, they remain a powerful asset in the broader study of boronic acid chemistry. acs.org The integration of computational and experimental approaches continues to advance our understanding of this important class of compounds. numberanalytics.com

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and reactivity of organoboronic acids. For this compound, DFT calculations can provide a detailed understanding of its conformational preferences, the transition states of its reactions, and the influence of its substituents on its chemical behavior.

One of the key areas where DFT is applied is in studying the mechanism of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. DFT calculations can model the various steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. By calculating the energy barriers for these steps, researchers can predict the reaction kinetics and understand how the fluoro and propyl substituents on the phenyl ring influence the efficiency of the coupling process. For instance, the electron-withdrawing nature of the fluorine atom can affect the Lewis acidity of the boron center, which is a critical factor in the transmetalation step.

Furthermore, DFT is used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energies and spatial distributions of these frontier orbitals are fundamental to understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and its propensity to participate in chemical reactions. researchgate.net A smaller energy gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of Phenylboronic Acid Derivatives using DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenylboronic acid-6.5-1.25.3
2-Fluorophenylboronic acid-6.7-1.55.2
4-Propylphenylboronic acid-6.3-1.15.2
This compound-6.6-1.45.2

DFT calculations can also elucidate the conformational landscape of this compound. The molecule can exist in different rotational isomers (conformers) due to the rotation around the C-B and C-C bonds. DFT can determine the relative energies of these conformers and the energy barriers for their interconversion. The most stable conformer is typically the one that will predominate in solution and engage in chemical reactions.

Molecular Dynamics and Docking Studies of Boronic Acid Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids. researchgate.net For this compound, these methods are invaluable for predicting its potential as a therapeutic agent or a sensor.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking is often used to predict the binding mode of a small molecule ligand to a protein target. For this compound, docking studies can be employed to screen for potential protein targets and to understand the specific interactions that stabilize the ligand-protein complex. The boronic acid moiety is known to form reversible covalent bonds with serine residues in the active sites of some enzymes, such as serine proteases and β-lactamases. nih.gov Docking simulations can help to identify such potential interactions and to predict the binding affinity of the compound.

Table 2: Docking Scores and Key Interactions of Boronic Acid Derivatives with a Hypothetical Serine Protease

CompoundDocking Score (kcal/mol)Key Interacting Residues
Phenylboronic acid-6.8Ser195, His57
2-Fluorophenylboronic acid-7.2Ser195, His57, Gly193
4-Propylphenylboronic acid-7.5Ser195, His57, Trp215
This compound-7.9Ser195, His57, Gly193, Trp215

Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic picture of the binding event by taking into account the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nih.gov These simulations can be used to assess the stability of the docked pose, to calculate binding free energies, and to identify any conformational changes that may occur upon ligand binding. The insights gained from MD simulations can be used to refine the design of more potent and selective inhibitors.

The combination of docking and MD simulations provides a powerful workflow for the rational design of new drugs and chemical probes based on the this compound scaffold.

Advanced Spectroscopic and Crystallographic Analyses in Elucidating Reaction Pathways and Structural Features

In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediate Formation (e.g., NMR, UV-Vis, IR)

The ability to monitor chemical reactions in real-time without altering the reaction environment is a significant advantage of in situ spectroscopic techniques. These methods allow for the continuous tracking of reactant consumption, intermediate formation and decay, and product generation, thereby providing invaluable kinetic and mechanistic data.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is a powerful tool for monitoring reactions involving fluorinated compounds like 2-Fluoro-4-propylphenylboronic acid. magritek.com The distinct chemical shifts and coupling constants of the fluorine and hydrogen nuclei provide a clear window into the molecular transformations occurring in solution. For instance, in a hypothetical Suzuki-Miyaura coupling reaction between this compound and an aryl halide, ¹⁹F NMR spectroscopy could be employed to track the disappearance of the starting boronic acid and the appearance of the fluorinated biaryl product, each having a unique resonance in the ¹⁹F spectrum. magritek.com

A kinetic study of such a reaction could be designed by acquiring spectra at regular intervals. The integration of the respective signals would allow for the quantification of each species over time, from which reaction rates and orders can be determined.

Hypothetical In Situ ¹⁹F NMR Monitoring Data for a Suzuki-Miyaura Coupling Reaction

Time (minutes) Integral of this compound Signal Integral of Product Signal
0 1.00 0.00
10 0.75 0.25
20 0.50 0.50
30 0.25 0.75

Infrared (IR) spectroscopy can also be utilized for in situ monitoring, particularly for tracking changes in functional groups. researchgate.net For example, the characteristic O-H stretching vibrations of the boronic acid group (around 3300-3500 cm⁻¹) would be expected to diminish as the reaction proceeds, while new bands corresponding to the product's structure would emerge. Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for in situ analysis of liquid-phase reactions. researchgate.net

UV-Vis spectroscopy, while providing less detailed structural information than NMR or IR, can be a simple and effective method for monitoring reactions that involve a change in conjugation or the formation of colored intermediates or products. The change in absorbance at a specific wavelength can be correlated with the concentration of a particular species, allowing for the determination of reaction kinetics.

X-ray Crystallographic Analysis of Intermediates and Products for Structural Confirmation

While spectroscopic methods are invaluable for monitoring reactions and proposing structures, X-ray crystallography provides the most definitive and unambiguous confirmation of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise positions of atoms in the crystal lattice can be determined, yielding detailed information about bond lengths, bond angles, and stereochemistry.

In the context of this compound chemistry, obtaining a crystal structure of a key reaction product or a stable intermediate would be a crucial step in validating a proposed reaction mechanism. For example, if a Suzuki-Miyaura coupling reaction yielded a novel biaryl product, a crystal structure would confirm the connectivity of the two aryl rings and the regiochemistry of the coupling.

While a crystal structure for this compound itself is not publicly available, the crystallographic data for the closely related compound, 2-Fluorophenylboronic acid, provides a representative example of the type of structural information that can be obtained. nih.gov In the solid state, 2-Fluorophenylboronic acid forms hydrogen-bonded dimers. nih.gov

Crystallographic Data for 2-Fluorophenylboronic acid

Parameter Value
Chemical Formula C₆H₆BFO₂
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 5.10172
b (Å) 5.55660
c (Å) 22.0587
α (°) 90.00
β (°) 94.731
γ (°) 90.00
Volume (ų) 622.7
Z 4

Data obtained from the Crystallography Open Database, entry 4512180. nih.gov

This detailed structural data is invaluable for understanding intermolecular interactions in the solid state and can inform the design of new materials with specific properties. For any new derivative of this compound, obtaining similar crystallographic data would be a primary objective for complete characterization.

Future Perspectives in 2 Fluoro 4 Propylphenylboronic Acid Research

Development of Sustainable and Greener Synthetic Methodologies for Boronic Acid Derivatives

The future synthesis of 2-Fluoro-4-propylphenylboronic acid and related derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional methods for creating arylboronic acids often involve Grignard reagents, which require strict anhydrous conditions and can have limited functional group tolerance. nih.govgoogle.com Modern approaches seek to overcome these limitations.

Key areas of development include:

Mechanochemistry: Solvent-free synthesis is a cornerstone of green chemistry. The formation of boronic acid esters, a common protection strategy for boronic acids, can be achieved by simply grinding the boronic acid with a diol like pinacol (B44631), eliminating the need for solvents and simplifying work-up procedures. rsc.org This approach offers a direct, environmentally benign route to stable derivatives of this compound.

Aqueous and Bio-based Solvents: Moving away from hazardous organic solvents is a major goal. Research is focused on developing catalytic systems that function efficiently in water or bio-based solvents. inovatus.es For instance, palladium-catalyzed borylation reactions using specific ligands can be performed effectively under micellar conditions in water. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis represents a mild and efficient method for generating arylboronic esters from aryl halides without the need for transition metals in some cases. organic-chemistry.org This technique's high functional group tolerance makes it suitable for complex molecules.

Improved Reagent and Reaction Design: The development of protocols using less toxic reagents and producing less waste is critical. One such advancement is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol (B145695) to produce phenols, a rapid and green alternative to traditional methods. rsc.org Another approach involves the diazotization of arylamines followed by a Sandmeyer-type borylation, offering a greener path from readily available starting materials. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Arylboronic Acids
MethodologyKey AdvantagesGreen Chemistry Principles AddressedReference
Traditional Grignard MethodWell-established- nih.govgoogle.com
MechanochemistrySolvent-free, high yield, simple work-upPollution Prevention, Atom Economy rsc.org
Aqueous Synthesis (Micellar)Avoids hazardous organic solvents, enables catalyst recyclingSafer Solvents & Auxiliaries inovatus.esorganic-chemistry.org
Photoinduced BorylationMetal-free potential, mild conditions, high functional group toleranceCatalysis, Energy Efficiency organic-chemistry.org
Ipso-hydroxylation with H₂O₂Uses green oxidant, rapid reaction times, simple conditionsUse of Renewable Feedstocks, Safer Solvents rsc.org

Exploration of Novel Catalytic Systems and Promoters for Enhanced Reactivity

The reactivity of this compound, particularly in cornerstone reactions like the Suzuki-Miyaura coupling, is a focal point for innovation. The ortho-fluoro substituent increases the Lewis acidity of the boron center, which can enhance reactivity but also makes the compound susceptible to side reactions like protodeboronation. nih.gov Future research will focus on developing catalytic systems that harness these properties for greater efficiency and selectivity.

Advanced Palladium Catalysts: While palladium catalysis is mature, new ligands continue to emerge that offer unprecedented activity. Ligands such as SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine) enable Suzuki-Miyaura couplings at very low catalyst loadings and even at room temperature for challenging substrates like aryl chlorides. acs.org Such systems are ideal for improving the efficiency of reactions involving this compound. Novel palladium imidazole (B134444) systems also show high activity without side reactions like homo-coupling. researchgate.net

Role of Fluoride (B91410) as a Promoter: Fluoride ions can interact with boronic acids to form anionic trifluoroborate salts or tetrahedral adducts. acs.orgnih.gov This interaction can protect the boronic acid group from decomposition, particularly in copper-mediated reactions. rsc.orgrsc.org Harnessing this protective effect could be crucial for expanding the scope of reactions for fluorinated boronic acids.

Boronic Acids as Catalysts: A paradigm shift in boronic acid chemistry involves using them not just as reagents but as organocatalysts. nih.govresearchgate.net Their Lewis acidity allows them to activate functional groups like hydroxyls and carbonyls. acs.orgacs.org For example, arylboronic acids have been shown to catalyze direct amidations, esterifications, and complex multi-component reactions. rsc.org The inherent acidity of this compound makes it a promising candidate for development as a recyclable organocatalyst in its own right. nih.gov

Table 2: Emerging Catalytic Strategies for Boronic Acid Reactions
Catalytic StrategyMechanism/AdvantagePotential Impact on this compoundReference
Advanced Pd-Ligand Systems (e.g., SPhos)High turnover numbers, room temperature reactions, broad scope.More efficient and cost-effective cross-coupling reactions. acs.org
Fluoride-Mediated ReactionsProtection of the C-B bond, formation of reactive intermediates.Increased stability and yield in certain transformations. acs.orgrsc.orgrsc.org
Boronic Acid OrganocatalysisLewis acid activation of substrates for acylations, alkylations, etc.Use as a metal-free catalyst, expanding its functional role. nih.govrsc.orgnih.gov
Novel Pd-Imidazole CatalystsHigh activity, prevents homo-coupling byproducts.Cleaner reaction profiles and higher purity of target molecules. researchgate.net

Expansion of Synthetic Applications in Emerging Areas of Organic Chemistry

Beyond its established role in cross-coupling reactions, the unique substitution pattern of this compound makes it a candidate for use in several emerging fields of organic chemistry. chemrxiv.org

Supramolecular Chemistry and Materials Science: Boronic acids can reversibly bind with diols, a feature that is being exploited to create dynamic materials. chemrxiv.org This interaction can be used to form self-healing hydrogels, sensors, and other stimuli-responsive systems. rsc.orgacs.org The 2-fluoro-4-propylphenyl moiety would introduce specific electronic and hydrophobic characteristics to such materials, potentially tuning their physical and recognition properties.

Medicinal Chemistry and Chemical Biology: Boronic acids are recognized as important pharmacophores and are present in several approved drugs. nih.gov They are often used as bioisosteres of carboxylic acids. The 2-fluoro-4-propylphenyl scaffold is of interest for generating libraries of bioactive compounds for drug discovery, as the fluorine atom can enhance binding affinity and improve metabolic stability, while the propyl group modulates lipophilicity. researchgate.net

Dynamic Covalent Chemistry: The reversible formation of boronic esters and iminoboronates is a cornerstone of dynamic covalent chemistry. rsc.org This allows for the creation of complex, self-assembling structures and adaptable chemical systems. This compound could serve as a key component in these systems, where its electronic properties would influence the equilibrium and dynamics of the reversible bonds.

Late-Stage Functionalization: The ability to selectively introduce boronic acid groups onto complex molecules allows for their subsequent modification. The development of C-H borylation and other late-stage functionalization techniques means that the 2-fluoro-4-propylphenyl group could be appended to advanced intermediates, providing a rapid route to diversify and optimize lead compounds in pharmaceutical research. nih.gov

Q & A

Basic Questions

Q. What safety protocols are recommended for handling 2-Fluoro-4-propylphenylboronic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves inspected for integrity before use. Employ chemical-resistant suits (e.g., Tyvek) and safety goggles. Respiratory protection (e.g., N95 masks) is required if aerosolization is possible .
  • Handling : Work in a fume hood with proper ventilation. Avoid skin contact by using glove removal techniques that prevent outer-surface exposure. Wash hands thoroughly after handling .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent boronic acid degradation .

Q. What synthetic routes are commonly used for preparing this compound?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between 2-fluoro-4-propylbromobenzene and bis(pinacolato)diboron. Typical conditions:
Catalyst SystemBaseSolventTemperatureYield
Pd(dppf)Cl₂K₂CO₃DMF/H₂O (3:1)80°C~75% (optimized)
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substitution patterns (δ\delta –115 ppm for ortho-F). 11B^{11}\text{B} NMR confirms boronic acid integrity (δ\delta 28–32 ppm) .
  • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) detects purity (>98%) and molecular ion ([M+H]⁺ at m/z 196.1) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound?

  • Methodological Answer :

  • DFT/B3LYP Studies : Optimize geometry using 6-311++G(d,p) basis sets. Analyze frontier orbitals (HOMO-LUMO gap ~5.2 eV) to predict reactivity. Fluorine’s electronegativity reduces electron density on the boronic acid group, enhancing electrophilicity .
  • Molecular Docking : Simulate interactions with diols (e.g., saccharides) to evaluate binding affinity (ΔG ≈ –6.8 kcal/mol), relevant for sensor design .

Q. How can researchers resolve contradictions in catalytic efficiency during cross-coupling reactions?

  • Methodological Answer :

  • Parameter Screening : Systematically vary catalysts (Pd(OAc)₂ vs. PdCl₂), ligands (XPhos vs. SPhos), and solvents (THF vs. Dioxane). Use Design of Experiments (DoE) to identify critical factors .
  • Competitive Inhibition Analysis : Test for boronic acid dimerization (via 11B^{11}\text{B} NMR) or proto-deboronation under basic conditions. Adjust pH to 9–10 to stabilize the boronate form .

Q. How does the fluorine substituent influence stability under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Stability :
pHStability (Half-Life)Dominant Form
<7<24 hoursBoronic acid (prone to oxidation)
8–10>72 hoursBoronate ester (stable)
  • Mechanistic Insight : Fluorine’s inductive effect increases boronic acid acidity (pKa ~8.5 vs. ~9.3 for non-fluorinated analogs), accelerating boronate formation in mildly basic conditions .

Q. What considerations are critical for Suzuki couplings with deactivated aryl halides?

  • Methodological Answer :

  • Catalyst Selection : Use electron-rich ligands (e.g., SPhos) to enhance oxidative addition with electron-deficient substrates.
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hours) at 120°C, improving yields by 15–20% .
  • Additives : Include silver oxide (Ag₂O) to scavenge halides and prevent catalyst poisoning .

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